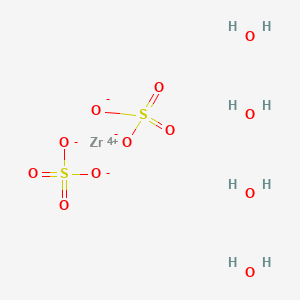

硫酸锆四水合物

描述

Zirconium sulfate tetrahydrate is a member of a family of inorganic salts with the formula Zr(SO4)2(H2O)n where n = 0, 4, 5, 7 . They are white or colorless solids that are soluble in water . It is used in organic synthesis, tanning white leather, as a catalyst support, to precipitate proteins and amino acids, and in chemical analysis .

Synthesis Analysis

Zirconium sulfate is prepared by the action of sulfuric acid on zirconium oxide . The reaction is given by: ZrO2 + 2 H2SO4 + H2O → Zr(SO4)2(H2O)x . The anhydrous sulfate is also known .Molecular Structure Analysis

Zirconium sulfate adopts complex structures featuring 7- and 8-coordinated Zr centers. Both water and sulfate serve as ligands . The InChI key for Zirconium sulfate tetrahydrate is NLOQZPHAWQDLQW-UHFFFAOYSA-J .Chemical Reactions Analysis

Zirconium sulfate tetrahydrate is an excellent catalyst for certain oxidation reactions . It is also used in the precipitation of proteins and amino acids .Physical And Chemical Properties Analysis

Zirconium sulfate tetrahydrate has a molar mass of 355.40 g/mol . It appears as white solids with a density of 2.85 g/cm3 . It is soluble in water with a solubility of 52.5 g/100 mL . The compound has an orthorhombic crystal structure .科学研究应用

Organic Synthesis

Zirconium sulfate tetrahydrate is used in organic synthesis . It acts as a catalyst and can facilitate various organic reactions, contributing to the synthesis of complex organic molecules.

Tanning White Leather

It is used in the tanning of white leather . The compound helps in the process of converting rawhide into leather, providing the leather with its white color.

Catalyst Support

Zirconium sulfate tetrahydrate serves as a catalyst support . It can enhance the performance of catalysts in various chemical reactions by providing a surface for the catalyst to work on.

Protein and Amino Acid Precipitation

This compound is used to precipitate proteins and amino acids . This is particularly useful in biochemistry and molecular biology, where it helps in the purification and analysis of proteins and amino acids.

Chemical Analysis

Zirconium sulfate tetrahydrate is useful in chemical analysis . It can be used in various analytical techniques, such as titration and spectroscopy, to determine the composition and concentration of chemical substances.

Lubricant Additive

It plays an essential role as an additive for lubricants . The compound can improve the performance of lubricants, reducing friction and wear in mechanical systems.

Pigment Stabilizer

Lastly, zirconium sulfate tetrahydrate is used as a pigment stabilizer . It can prevent the degradation of pigments, ensuring their color remains vibrant over time.

安全和危害

Zirconium sulfate tetrahydrate is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Relevant Papers

- “Isolated zirconium centres captured from aqueous solution: the structure of zirconium mandelate revealed from NMR crystallography” discusses the crystal structure of Zirconium tetramandelate .

- “Factors influencing the mode of thermal decomposition of zirconium sulphate tetrahydrate” studies the thermal decomposition process of Zirconium sulfate tetrahydrate .

- “Zirconia-based nanomaterials: recent developments in synthesis and…” discusses the applications of Zirconium compounds .

作用机制

Target of Action

Zirconium sulfate tetrahydrate is an inorganic compound that primarily targets proteins and amino acids . It is used as a catalyst support, which means it provides a suitable surface for a chemical reaction to take place .

Mode of Action

The mode of action of Zirconium sulfate tetrahydrate involves the formation of complex structures featuring 7- and 8-coordinated Zirconium centers . Both water and sulfate serve as ligands . This interaction with its targets results in changes at the molecular level, enabling it to perform its functions.

Biochemical Pathways

Zirconium sulfate tetrahydrate affects the biochemical pathways involved in protein and amino acid precipitation . The compound’s interaction with these biochemical pathways leads to downstream effects such as the stabilization of pigments .

Pharmacokinetics

It is known that the compound is soluble in water , which may influence its bioavailability.

Result of Action

The molecular and cellular effects of Zirconium sulfate tetrahydrate’s action include the precipitation of proteins and amino acids . This can be particularly useful in various applications, such as in the tanning of white leather .

Action Environment

The action, efficacy, and stability of Zirconium sulfate tetrahydrate can be influenced by environmental factors. For instance, the compound is soluble in water , which means its action can be affected by the presence or absence of water in the environment. Additionally, it may contain excess sulfuric acid , which could also influence its action and stability.

属性

IUPAC Name |

zirconium(4+);disulfate;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H2O4S.4H2O.Zr/c2*1-5(2,3)4;;;;;/h2*(H2,1,2,3,4);4*1H2;/q;;;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLOQZPHAWQDLQW-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Zr+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H8O12S2Zr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50225468 | |

| Record name | Sulfuric acid, zirconium(4+) salt (2:1), tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50225468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White odorless crystals; Soluble in water (525 g/L); [Alfa Aesar MSDS] | |

| Record name | Zirconium(IV) sulfate tetrahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18748 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Zirconium sulfate tetrahydrate | |

CAS RN |

7446-31-3 | |

| Record name | Zirconium sulfate tetrahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007446313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, zirconium(4+) salt (2:1), tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50225468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZIRCONIUM SULFATE TETRAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OS8L03QU95 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B1593127.png)

![6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one](/img/structure/B1593135.png)

![5-Chloro-1H-imidazo[4,5-B]pyridine-2-carboxylic acid](/img/structure/B1593139.png)

![(S)-methyl 2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)acetamido)-3-phenylpropanoate](/img/structure/B1593142.png)